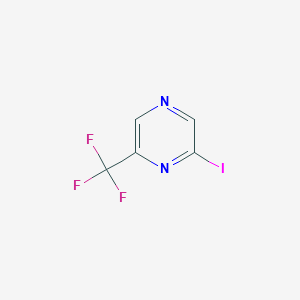

2-Iodo-6-(trifluoromethyl)pyrazine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-iodo-6-(trifluoromethyl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F3IN2/c6-5(7,8)3-1-10-2-4(9)11-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNCXMCVWYBYQEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)I)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F3IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10602352 | |

| Record name | 2-Iodo-6-(trifluoromethyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141492-94-6 | |

| Record name | 2-Iodo-6-(trifluoromethyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Substitution Reactions

The iodine atom at the 2-position is the primary site for substitution reactions. As discussed previously, this is most commonly achieved through transition metal-catalyzed cross-coupling reactions. These reactions proceed via a catalytic cycle typically involving oxidative addition, transmetalation, and reductive elimination.

Nucleophilic aromatic substitution (SNAr) can also occur, where a nucleophile directly displaces the iodide ion. The rate of this reaction is enhanced by the presence of the electron-withdrawing trifluoromethyl group, which stabilizes the Meisenheimer complex intermediate. A variety of nucleophiles, including alkoxides, thiolates, and amines, can be used in these reactions.

Modification Reactions

Direct Synthesis of this compound

The direct synthesis of this compound (CAS No. 141492-94-6) involves the strategic introduction of an iodine atom onto a pyrazine ring already bearing a trifluoromethyl group. lookchem.comsinfoochem.com This can be approached through direct iodination or via a functional group interconversion from a suitable precursor.

The introduction of an iodine atom onto a pyrazine ring substituted with a strongly electron-withdrawing group like trifluoromethyl (CF3) requires potent iodinating reagents. The deactivating nature of the CF3 group, combined with the inherent electron-deficient character of the pyrazine ring, makes direct electrophilic substitution challenging.

Plausible synthetic routes often start from 2-(trifluoromethyl)pyrazine. sigmaaldrich.com Modern methods for C-H iodination of heteroaromatics offer a potential pathway. These can include:

Radical-based C-H Iodination : Protocols using radical initiators can overcome the challenges of electrophilic substitution on electron-poor systems. rsc.org

Electrophilic Iodination : The use of highly reactive iodinating agents, potentially formed in situ from reagents like bis(methanesulfonyl) peroxide and an iodide source, can functionalize even deactivated (hetero)arenes. acs.org

The primary challenge in these direct approaches is achieving regioselectivity. The two nitrogen atoms and the trifluoromethyl group exert strong directing effects on the four C-H positions of the pyrazine ring, and achieving iodination specifically at the C-6 position can be difficult, often leading to mixtures of isomers.

A more controlled and classical approach is the Sandmeyer reaction . This method involves the diazotization of an amino group with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of an acid, followed by treatment with an iodide salt (e.g., potassium iodide). This pathway offers excellent regiochemical control, provided the amino precursor is accessible.

The Sandmeyer reaction necessitates the synthesis of the key precursor, 2-amino-6-(trifluoromethyl)pyrazine. The synthesis of this amino-substituted pyrazine can be inferred from general strategies for preparing similar heterocyclic amines. A common route involves the nucleophilic aromatic substitution (SNAr) of a leaving group, typically a chlorine atom, by an amine source.

The likely synthetic sequence would be:

Synthesis of 2-Chloro-6-(trifluoromethyl)pyrazine (B1591954) : This intermediate is crucial. Its preparation could involve the chlorination of a pyrazine ring that has been previously trifluoromethylated.

Amination : The 2-chloro-6-(trifluoromethyl)pyrazine is then reacted with an ammonia (B1221849) equivalent (e.g., aqueous ammonia, or a protected amine followed by deprotection) under conditions that facilitate the SNAr reaction.

The synthesis of related amino-heterocycles, such as 3-amino-6-trifluoromethyl pyrazolo[3,4-b]pyridines, has been demonstrated starting from 2-chloropyridine (B119429) precursors, supporting the viability of this nucleophilic substitution strategy. researchgate.net

Synthesis of Related Iodo- and Trifluoromethyl-Substituted Pyrazine Derivatives

The broader context of pyrazine synthesis provides a toolbox of reactions that can be applied to create a variety of substituted derivatives, including those with iodo and trifluoromethyl groups.

The incorporation of a trifluoromethyl (CF3) group is a cornerstone of modern medicinal and agricultural chemistry. Several robust methods exist for this transformation, which can be adapted for pyrazine systems. rsc.org

| Method | Description | Reagents/Conditions | Reference |

| Halogen Exchange (Halex) | This industrial-scale method involves the substitution of chlorine atoms on a trichloromethyl-substituted pyridine (B92270) with fluorine. The same principle applies to pyrazines. | SbF3, HF | nih.gov |

| Building Block Approach | A pyridine or pyrazine ring is constructed via a cyclocondensation reaction from acyclic precursors that already contain the CF3 group. | (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one | nih.gov |

| Direct Trifluoromethylation | A pre-formed (hetero)aromatic ring is directly functionalized using a trifluoromethylating agent, often mediated by a transition metal catalyst. | Trifluoromethyl copper (CF3Cu), Arylboronic acids + CF3 source | nih.govprinceton.edu |

These strategies highlight a fundamental choice in synthesis design: either build the ring with the desired group already in place or add the group to a pre-existing heterocyclic core. rsc.org

Achieving selective iodination is crucial for controlling the final structure of the molecule. Beyond the Sandmeyer reaction, several other strategies are employed for the iodination of pyrazines and related nitrogen heterocycles.

| Strategy | Description | Reagents/Conditions | Reference |

| Direct C-H Iodination | Functionalization of an existing C-H bond on the pyrazine ring. Regioselectivity is a key challenge and depends heavily on the reagent and substrate. | I2/NaIO4 in H2SO4, Bis(methanesulfonyl) peroxide + Iodide | acs.org |

| Iodine-Catalyzed MCR | Iodine acts as a catalyst in multi-component reactions (MCRs) to build complex heterocyclic systems onto a pyrazine core, such as in the synthesis of imidazo[1,2-a]pyrazines from 2-aminopyrazine. | I2, Aryl aldehyde, Isocyanide | nih.govrsc.org |

| Halogen-Metal Exchange | A bromo- or chloro-substituted pyrazine is treated with an organolithium reagent to form a lithiated intermediate, which is then quenched with molecular iodine (I2). This offers precise regiocontrol. | n-BuLi, then I2 | General Method |

The choice of method depends on the available starting materials, the desired regiochemistry, and the tolerance of other functional groups present in the molecule.

The application of microwave irradiation has become a powerful tool in organic synthesis for accelerating reactions and improving yields. This technology is well-suited for the synthesis of heterocyclic compounds, including pyrazine derivatives.

Microwave-assisted synthesis offers several advantages over conventional heating methods:

Rapid Reaction Rates : Reactions that take hours or days under conventional reflux can often be completed in minutes. researchgate.net

Higher Yields : The reduction in reaction time can minimize the formation of byproducts, leading to cleaner reaction profiles and higher isolated yields.

Improved Energy Efficiency : Focused heating of the reaction mixture is more energy-efficient than heating an entire oil bath. rsc.org

Studies have shown the successful use of microwaves in synthesizing various pyrazine and pyrazole (B372694) derivatives. For instance, the synthesis of poly(hydroxyalkyl)pyrazines via microwave irradiation in reactive eutectic media proceeds at unprecedentedly fast rates. rsc.org While direct examples for this compound are not prominent, the principles are broadly applicable to the condensation, substitution, and coupling reactions involved in its synthesis.

| Reaction Type | Conventional Heating | Microwave Irradiation | Reference |

| Pyrazoline Synthesis | 18 hours | 1-2 minutes | researchgate.net |

| Pyrazole Synthesis (Step 1) | 5 days | 2 hours | dergipark.org.tr |

| Pyrazole Synthesis (Cyclization) | N/A | 4 minutes (82-96% yield) | dergipark.org.tr |

The data clearly demonstrates the significant rate enhancements achievable with microwave technology, making it a highly attractive method for modern synthetic chemistry.

Diversity-Oriented Synthesis Approaches for Furo[2,3-b]pyrazines

The generation of diverse molecular libraries is a cornerstone of modern medicinal chemistry and drug discovery. For the furo[2,3-b]pyrazine scaffold, a highly efficient method for creating a variety of substituted derivatives has been developed. This approach relies on an initial electrophilic cyclization of readily prepared pyrazinone precursors, followed by subsequent palladium-catalyzed cross-coupling reactions to introduce further diversity. researchgate.netresearchgate.net

A key strategy commences with the regioselective Sonogashira cross-coupling of 3,5-dichloropyrazin-2(1H)-one protected with a 4-methoxybenzyl (PMB) group at the N1 position. This reaction selectively occurs at the more reactive 3-position to furnish 5-chloro-3-substituted ethynyl-1-(4-methoxybenzyl)-pyrazin-2(1H)-ones. These intermediates are then subjected to electrophilic cyclization. researchgate.net

Two primary methods for this cyclization have been explored: a silver-catalyzed reaction and an iodine-mediated cyclization. The silver-catalyzed approach, employing silver trifluoromethanesulfonate (B1224126) (AgOTf), leads to the formation of 2-chlorofuro[2,3-b]pyrazines, with concurrent cleavage of the PMB protecting group. researchgate.net

Alternatively, reacting the ethynyl (B1212043) pyrazinone precursors with iodine facilitates an iodocyclization, yielding 2-chloro-7-iodofuro[2,3-b]pyrazines. This method introduces a second point of diversity at the 7-position of the furo[2,3-b]pyrazine core. researchgate.netresearchgate.net Both cyclization reactions are notable for their efficiency, often proceeding to completion within minutes at room temperature. researchgate.net

The resulting 2-chloro- and 2-chloro-7-iodofuro[2,3-b]pyrazines serve as versatile scaffolds for further functionalization through various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira reactions. researchgate.netresearchgate.net This allows for the introduction of a wide array of substituents at the 2- and 7-positions, generating a library of diversely substituted furo[2,3-b]pyrazines. researchgate.net Microwave irradiation has been shown to significantly accelerate these cross-coupling reactions. researchgate.net

For instance, regioselective Suzuki-Miyaura cross-coupling can be achieved at the 7-position of the dihalogenated substrates. researchgate.net Further diversification can be accomplished by subsequent cross-coupling reactions at the 2-position. researchgate.net This sequential functionalization provides a powerful tool for the systematic exploration of the chemical space around the furo[2,3-b]pyrazine core.

The following tables summarize the synthesis of key intermediates and the subsequent diversification through cross-coupling reactions.

Table 1: Synthesis of Substituted 2-chloro and 2-chloro-7-iodo furo[2,3-b]pyrazines

| Entry | R | Product (4) Yield (%) | Product (5) Yield (%) | Cyclization Time (min) |

| 1 | Cyclopentyl | 95 | 92 | 5 |

| 2 | Phenyl | 93 | 94 | 10 |

| 3 | 4-Methoxyphenyl | 96 | 95 | 15 |

| 4 | 4-Fluorophenyl | 94 | 93 | 10 |

| 5 | Thiophen-2-yl | 91 | 90 | 15 |

This table is based on data presented in the research by Mehta et al. researchgate.netresearchgate.net

Table 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling of Substituted Furo[2,3-b]pyrazines

| Entry | Furo[2,3-b]pyrazine | Boronic Acid | Product | Yield (%) | Reaction Time (min) |

| 1 | 2-Chloro-6-cyclopentyl-7-iodofuro[2,3-b]pyrazine | 4-Methoxyphenylboronic acid | 2-Chloro-6-cyclopentyl-7-(4-methoxyphenyl)furo[2,3-b]pyrazine | 91 | 20 |

| 2 | 2-Chloro-6-phenyl-7-iodofuro[2,3-b]pyrazine | Phenylboronic acid | 2-Chloro-6,7-diphenylfuro[2,3-b]pyrazine | 88 | 25 |

| 3 | 2-Chloro-6-(4-methoxyphenyl)furo[2,3-b]pyrazine | 4-Methylphenylboronic acid | 2-(4-Methylphenyl)-6-(4-methoxyphenyl)furo[2,3-b]pyrazine | 85 | 30 |

| 4 | 2-Chloro-6-(4-fluorophenyl)furo[2,3-b]pyrazine | 3-Chlorophenylboronic acid | 2-(3-Chlorophenyl)-6-(4-fluorophenyl)furo[2,3-b]pyrazine | 82 | 30 |

| 5 | 2-Chloro-6-(thiophen-2-yl)-7-iodofuro[2,3-b]pyrazine | 4-Fluorophenylboronic acid | 2-Chloro-7-(4-fluorophenyl)-6-(thiophen-2-yl)furo[2,3-b]pyrazine | 89 | 20 |

This table is based on data presented in the research by Mehta et al. researchgate.netresearchgate.net

Nucleophilic Substitution Reactions on this compound

Nucleophilic aromatic substitution (SNAr) is a cornerstone of heterocyclic chemistry, and this compound serves as a prime substrate for such transformations. The electron-deficient nature of the pyrazine ring, further exacerbated by the trifluoromethyl group, facilitates the attack of nucleophiles. mdpi.com

ipso-Substitution Pathways

The most common nucleophilic substitution pathway is ipso-substitution, where the nucleophile directly replaces the leaving group, in this case, the iodine atom. acs.org This reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate formed by the addition of the nucleophile to the carbon atom bearing the iodine. libretexts.org The stability of this intermediate is crucial for the reaction to proceed, and it is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. libretexts.org In the case of this compound, the trifluoromethyl group at the C6 position, along with the ring nitrogens, provides this necessary stabilization for the attack at the C2 position.

tele-Substitution Phenomena in Pyrazine Systems

While ipso-substitution is the expected outcome, pyrazine systems can also exhibit a less common phenomenon known as tele-substitution. acs.org In tele-substitution, the incoming nucleophile attacks a different carbon atom from the one bearing the leaving group, leading to a rearranged product. This type of reaction has been observed in various aza-aromatic systems and is highly dependent on the substrate's structure. acs.org Factors that can promote the tele-substitution pathway include the use of stronger nucleophiles, bulkier halogens as leaving groups, and less polar solvents. acs.orgacs.org Although specific studies on tele-substitution of this compound are not extensively detailed in the provided search results, the general principles observed in other pyrazine and aza-aromatic systems suggest its possibility under specific reaction conditions. acs.org

Influence of Substituents (Trifluoromethyl) on Reactivity

The trifluoromethyl (CF3) group is a potent electron-withdrawing group and significantly influences the reactivity of the pyrazine ring. nih.gov Its strong inductive effect (-I) deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution. libretexts.orgnih.gov This is because the CF3 group helps to stabilize the negatively charged Meisenheimer intermediate formed during the SNAr reaction. libretexts.org The presence of the trifluoromethyl group in this compound makes the C2 and C6 positions highly electrophilic and thus susceptible to nucleophilic attack. This activating effect is a key feature exploited in the synthesis of various pyrazine derivatives.

Solvent Effects and Reaction Optimization in Nucleophilic Aromatic Substitution

The choice of solvent plays a critical role in the outcome and rate of nucleophilic aromatic substitution reactions. nih.govnih.gov The solvent's ability to solvate the ions and intermediates involved can significantly affect the reaction's energy profile. nih.gov In SNAr reactions, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are often preferred as they can effectively solvate the cation without strongly solvating the nucleophile, thus enhancing its reactivity. nih.govsemanticscholar.org Conversely, protic solvents can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction. nih.gov The optimization of reaction conditions, including the choice of solvent, base, and temperature, is crucial for achieving high yields and selectivity in the nucleophilic substitution of halogenated pyrazines. nih.gov

Metal-Catalyzed Coupling Reactions of Halogenated Pyrazines

Beyond nucleophilic substitution, halogenated pyrazines like this compound are valuable substrates for a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, are widely employed for the functionalization of halogenated pyrazines. rsc.org These reactions offer a versatile and efficient means to introduce a wide range of substituents onto the pyrazine core.

In the context of this compound, the carbon-iodine bond is a prime site for oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. mdpi.comresearchgate.net The general reactivity order for halogens in these couplings is I > Br > Cl > F, making the iodo-substituted pyrazine a highly reactive substrate. nih.gov

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Halogenated Pyrazines

| Reaction Type | Halogenated Pyrazine Example | Coupling Partner | Catalyst System | Product Type | Reference |

| Suzuki Coupling | 2,5-Dibromo-3,6-dimethylpyrazine | Arylboronic acid | Pd(PPh3)4 | Aryl-substituted pyrazine | rsc.org |

| Stille Coupling | Trialkylstannyl pyrazine | Azabicycloalkene triflate | Not specified | Coupled pyrazine derivative | rsc.org |

| Sonogashira Coupling | Chloropyrazine | Phenylacetylene | [Pd(allyl)Cl]2/PPh3 | Alkenyl-substituted pyrazine | rsc.org |

This table provides illustrative examples of palladium-catalyzed cross-coupling reactions on various halogenated pyrazines, demonstrating the versatility of this methodology.

The electron-withdrawing trifluoromethyl group can also influence the efficiency of these coupling reactions. While it activates the C-I bond towards oxidative addition, it can also affect the electronic properties of the resulting organopalladium intermediate. Careful selection of the palladium catalyst, ligands, and reaction conditions is therefore essential to achieve the desired transformation with high yield and selectivity. acs.org The development of highly active catalyst systems, sometimes effective at parts-per-million (ppm) levels, has significantly broadened the scope and applicability of these reactions in modern organic synthesis. acs.org

Copper-Catalyzed Transformations

Copper-catalyzed reactions provide a complementary set of tools for the functionalization of this compound. The Ullmann condensation, for instance, allows for the formation of C-N, C-O, and C-S bonds by coupling the iodo-pyrazine with amines, alcohols, or thiols, respectively. researchgate.net While traditional Ullmann reactions often require harsh conditions, modern protocols with specific ligands can proceed under milder temperatures. rsc.org Copper can also catalyze the N-arylation of azoles with aryl halides. rsc.orgnih.gov

Other Transition Metal-Catalyzed Functionalizations

The reactivity of this compound extends to other important transition metal-catalyzed reactions, including:

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between this compound and a terminal alkyne, yielding 2-alkynyl-6-(trifluoromethyl)pyrazine derivatives. The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org

Heck Reaction: The Heck reaction enables the vinylation of this compound by coupling with an alkene in the presence of a palladium catalyst. researchgate.netnih.gov

Stille Coupling: This reaction involves the palladium-catalyzed coupling of this compound with an organostannane reagent, providing another versatile method for C-C bond formation. organic-chemistry.orgwikipedia.org

Electrophilic Reactions and Functional Group Transformations

The pyrazine ring is inherently electron-deficient, a characteristic that is further intensified by the presence of the strongly electron-withdrawing trifluoromethyl group. This makes the pyrazine ring in this compound generally resistant to electrophilic aromatic substitution. slideshare.net Reactions such as nitration or halogenation would require harsh conditions and are expected to proceed with low yields. researchgate.netrsc.orgrsc.orgresearchgate.net The directing effects of the two nitrogen atoms and the trifluoromethyl group would likely direct any incoming electrophile to the C-3 or C-5 position, although regioselectivity could be poor. stackexchange.com

Mechanistic Studies of Pyrazine Functionalization

The functionalization of pyrazines, which are electron-deficient heterocycles, is a subject of significant research. mdpi.comnih.gov Direct C-H functionalization and cross-coupling reactions are primary methods for elaborating the pyrazine core. rsc.orgnih.gov The mechanisms of these reactions are often intricate, involving radical processes, metal-catalyzed C-H activation, or reactions that proceed through dearomatized intermediates. nih.gov For a substrate like this compound, the carbon-iodine bond serves as a prime site for transition metal-catalyzed cross-coupling reactions.

Role of Transition Metal Complexes in Catalysis

Transition metal catalysis is fundamental for the functionalization of pyrazines, enabling the formation of carbon-carbon and carbon-heteroatom bonds that would otherwise be difficult to achieve. researchgate.net Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, are commonly employed for halo-pyrazines. researchgate.net In the case of this compound, the carbon-iodine bond is highly susceptible to oxidative addition by a low-valent palladium complex, initiating the catalytic cycle.

The choice of catalyst, specifically the ligand coordinated to the metal center, is crucial. For instance, in Suzuki couplings of chloropyrazines, ligands like 1,4-bis(diphenylphosphino)butane (B1266417) (dppb) have been used effectively. researchgate.net For more challenging substrates, highly hindered phosphine (B1218219) ligands such as BrettPhos can facilitate the crucial reductive elimination step, leading to the formation of the desired product. beilstein-journals.org Iron-catalyzed C-H functionalization has also been developed as a robust method for coupling electron-poor heteroarenes like pyrazines with organoboron agents. mdpi.com

Below is a table summarizing various transition metal catalysts and their applications in pyrazine functionalization, which are relevant to the potential reactions of this compound.

| Catalyst/Ligand System | Reaction Type | Substrate Example | Application/Significance | Reference |

| Pd(OAc)₂ / PPh₃ | Suzuki Coupling | Chloropyrazine | C-C bond formation with arylboronic acids. | researchgate.net |

| Pd(OAc)₂ / dppb | Suzuki Coupling | Chloropyrazine | Effective for hetaryl coupling partners. | researchgate.net |

| [(allyl)PdCl]₂ / RuPhos | Trifluoromethylation | Aryl chlorides | Introduction of CF₃ groups; ligand choice is key. | beilstein-journals.org |

| Pd(OAc)₂ | C-H Trifluoromethylation | 2-Arylpyridines | Direct functionalization of C-H bonds. | beilstein-journals.org |

| Fe(acac)₃ | C-H Arylation | 2,3-dimethylpyrazine | Cross-coupling with organoboron agents. | mdpi.com |

This table is interactive. You can sort and filter the data.

Isotope Labeling Experiments in Reaction Mechanism Elucidation

Isotope labeling is a powerful experimental technique used to trace the path of atoms throughout a chemical reaction, thereby providing definitive evidence for proposed mechanisms. catalysis.blognih.gov By replacing an atom in a reactant with one of its heavier isotopes (e.g., hydrogen with deuterium (B1214612), ¹²C with ¹³C), chemists can track the position of the label in the products and intermediates. nih.gov This method can reveal the stereochemistry of enzymatic reactions, identify the presence of converging or competing pathways, and clarify the nature of bond-breaking and bond-forming steps. nih.gov

While specific isotope labeling studies on this compound are not prominently documented, the methodology can be hypothetically applied to understand its reactivity. For example, to investigate the mechanism of a Suzuki coupling between this compound and a boronic acid, one could use a deuterium-labeled boronic acid. The position and fate of the deuterium label in the final product or any side products would help confirm the sequence of events in the transmetalation step of the catalytic cycle. Similarly, tritium-labeling has been used in the preparation of other pyrazine derivatives, demonstrating the applicability of this technique within the pyrazine chemical family. researchgate.net

Rate-Determining Steps in Catalytic Processes

In the context of palladium-catalyzed reactions involving this compound, the catalytic cycle generally consists of three main stages:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond.

Transmetalation: The organic group from another reagent (e.g., a boronic acid in a Suzuki reaction) is transferred to the palladium center.

Reductive Elimination: The two coupled organic fragments are expelled from the palladium, forming the final product and regenerating the Pd(0) catalyst.

For an electron-deficient aryl iodide like this compound, the oxidative addition step is typically fast. The rate-determining step is often either transmetalation or reductive elimination. beilstein-journals.org The use of bulky, electron-rich phosphine ligands on the palladium catalyst can often accelerate the reductive elimination step, which can be the RDS, particularly when forming sterically hindered products. beilstein-journals.org In some cases, kinetic studies combined with theoretical calculations, such as Density Functional Theory (DFT), are employed to pinpoint the RDS by comparing the energy barriers of each elementary step in the proposed mechanism. rsc.org

Spectroscopic Methods for Structural Elucidation of Pyrazine Derivatives

Spectroscopic techniques are indispensable tools for determining the molecular structure of compounds. For pyrazine derivatives like this compound, vibrational and nuclear magnetic resonance spectroscopies provide critical insights into the molecular framework and the chemical environment of the constituent atoms.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, probes the vibrational modes of a molecule. These methods are complementary and offer a detailed fingerprint of the molecular structure. researchgate.net

In the analysis of pyrazine derivatives, characteristic vibrational frequencies can be assigned to specific bonds and functional groups. For the pyrazine ring itself, the stretching modes are typically observed in specific regions of the spectrum. mahendrapublications.com The introduction of substituents, such as an iodine atom and a trifluoromethyl group, induces significant changes in the vibrational spectra.

The C-I stretching vibration is expected to appear in the far-infrared region, typically at low wavenumbers, due to the heavy mass of the iodine atom. The trifluoromethyl group (CF3) has several characteristic vibrations, including symmetric and asymmetric stretching and bending modes, which are generally strong and appear at distinct frequencies.

Theoretical calculations, often using scaled quantum mechanical (SQM) force fields, are frequently employed to aid in the assignment of complex vibrational spectra of pyrazine derivatives. nih.gov These computational approaches can predict the vibrational frequencies and intensities with a good degree of accuracy, helping to resolve ambiguities in experimental data. nih.govresearchgate.net

Table 1: Expected Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |

| Pyrazine Ring Stretching | 1000 - 1600 | Multiple bands corresponding to C-C and C-N stretching. |

| C-H Stretching | 3000 - 3100 | Aromatic C-H stretching vibrations. |

| C-F Stretching (asymmetric) | ~1280 | Strong intensity in IR. |

| C-F Stretching (symmetric) | ~1140 | Strong intensity in IR. |

| CF₃ Bending/Deformation | 500 - 800 | Multiple bands. |

| C-I Stretching | 200 - 400 | Low frequency, may require far-IR or Raman spectroscopy. |

| Ring Breathing Mode | ~1000 | A collective vibration of the entire pyrazine ring. mahendrapublications.com |

This table is illustrative and based on general spectroscopic principles and data for related compounds. Actual values for this compound would require experimental measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Pyrazine Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR are the most common nuclei studied. The chemical shifts in NMR are highly sensitive to the electronic environment of the nuclei. researchgate.net

For this compound, the ¹H NMR spectrum is expected to be relatively simple, showing signals for the two protons on the pyrazine ring. The electron-withdrawing nature of the trifluoromethyl group and the iodine atom will influence the chemical shifts of these protons, generally causing them to appear at a lower field (higher ppm) compared to unsubstituted pyrazine. researchgate.netspectrabase.com The singlet for the protons in pyrazine itself appears around 8.5 ppm. spectrabase.comchemicalbook.com

In ¹³C NMR spectroscopy, distinct signals are expected for each of the carbon atoms in the pyrazine ring, as well as for the carbon of the trifluoromethyl group. The carbon atoms directly bonded to the iodine and trifluoromethyl substituents will show significant shifts due to the electronic effects of these groups. The carbon of the CF₃ group will also exhibit coupling with the fluorine atoms, resulting in a characteristic quartet in the ¹³C NMR spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H (Ring Protons) | 8.5 - 9.0 | Singlets or doublets | The exact shifts and coupling will depend on the relative positions. |

| ¹³C (C-I) | Variable | Singlet | Shift influenced by the heavy iodine atom. |

| ¹³C (C-CF₃) | Variable | Quartet (due to ¹JCF coupling) | Shift influenced by the strongly electron-withdrawing CF₃ group. |

| ¹³C (Ring CH) | 140 - 150 | Singlet or Doublet | In the typical range for aromatic carbons in pyrazine systems. spectrabase.com |

| ¹³C (CF₃) | ~120 | Quartet (due to ¹JCF coupling) | Characteristic chemical shift for a CF₃ group. |

This table provides estimated chemical shift ranges based on known substituent effects on pyrazine and related aromatic systems. Precise values require experimental determination.

Quantum Chemical Calculations and Theoretical Analysis

Computational chemistry provides a theoretical framework to understand the electronic structure, stability, and reactivity of molecules. These methods are particularly valuable for complementing and interpreting experimental data.

Density Functional Theory (DFT) Applications in Pyrazine Chemistry

Density Functional Theory (DFT) has become a standard computational tool for studying the properties of organic molecules, including pyrazine derivatives. aps.orgnih.govkoreascience.kr DFT calculations can accurately predict molecular geometries, vibrational frequencies, and electronic properties. nih.gov By employing suitable functionals and basis sets, one can model the structure of this compound and gain insights into its chemical behavior. researchgate.netmdpi.com

Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO Analysis, MEP, Fukui Functions)

The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A smaller gap suggests higher reactivity. nih.gov

For this compound, the HOMO is expected to have significant contributions from the pyrazine ring and the lone pairs of the nitrogen atoms, while the LUMO is likely to be distributed over the π* system of the ring, influenced by the electron-withdrawing substituents. The analysis of these orbitals helps in understanding charge transfer within the molecule. mahendrapublications.comresearchgate.net

The Molecular Electrostatic Potential (MEP) map is another useful tool derived from computational calculations. It illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for predicting how the molecule will interact with other chemical species.

Fukui functions are used to predict the local reactivity of different sites within a molecule, indicating which atoms are more susceptible to nucleophilic, electrophilic, or radical attack.

Table 3: Key Reactivity Descriptors from Computational Analysis

| Descriptor | Significance | Predicted Characteristics for this compound |

| HOMO Energy | Electron-donating ability | The energy level will be influenced by the substituents. |

| LUMO Energy | Electron-accepting ability | The energy level will be lowered by the electron-withdrawing groups. |

| HOMO-LUMO Gap | Chemical reactivity and stability | Expected to be relatively small, indicating potential for reactivity. |

| MEP | Charge distribution and reactive sites | Negative potential around the nitrogen atoms; positive potential near the hydrogens and influenced by the substituents. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wisc.edu It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. sphinxsai.com This analysis reveals hyperconjugative interactions that contribute to the stability of the molecule. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations for Compound Behavior

While specific molecular dynamics simulation studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles of this methodology are broadly applied to similar structures. For instance, research on other substituted pyrazine derivatives has utilized MD simulations to understand their structural stability and interactions.

In a typical MD simulation of a compound like this compound, the process would involve several key steps. Initially, a force field—a set of parameters that defines the potential energy of the system—is assigned to the atoms of the molecule. This allows for the calculation of the forces acting on each atom. The simulation then proceeds by solving Newton's equations of motion for the system, yielding a trajectory that describes how the positions and velocities of the atoms evolve over a period of time, often on the scale of nanoseconds.

Such simulations can reveal important information about the conformational flexibility of the pyrazine ring and the rotational freedom of the trifluoromethyl group. They can also be used to study how the compound interacts with solvent molecules, such as water, providing insights into its solubility and aggregation properties.

Although detailed research findings from MD simulations specifically for this compound are not available, data from computational studies on related pyrazine molecules can offer a glimpse into the types of results that would be expected. For example, a study on 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide employed MD simulations to investigate its stability within a solvent environment. researchgate.net The simulations were run for a duration of 10 nanoseconds in a cubic box containing water molecules under an NPT (isothermal-isobaric) ensemble. researchgate.net This type of analysis helps in understanding the dynamic stability and intermolecular interactions of the molecule.

The table below outlines the key physicochemical properties of this compound, which are essential input parameters for setting up accurate MD simulations.

| Property | Value | Source |

| Molecular Formula | C₅H₂F₃IN₂ | sinfoochem.com |

| Molecular Weight | 273.98 g/mol | sinfoochem.coma2bchem.com |

| CAS Number | 141492-94-6 | sinfoochem.coma2bchem.comlookchem.comlookchem.com |

| Density | 2.084 g/cm³ | lookchem.com |

| Refractive Index | 1.525 | lookchem.com |

Impact of Trifluoromethyl Groups in Heterocyclic Chemistry

The incorporation of a trifluoromethyl (-CF3) group into heterocyclic compounds has a profound impact on their physicochemical and biological properties. rsc.orgmdpi.com The high electronegativity of the fluorine atoms makes the -CF3 group a strong electron-withdrawing substituent, which can significantly influence the acidity, basicity, and dipole moment of the parent molecule. mdpi.comresearchgate.net This electronic effect can also enhance the metabolic stability of a compound by blocking potential sites of enzymatic oxidation. mdpi.comnih.gov Furthermore, the lipophilicity of a molecule is often increased by the addition of a -CF3 group, which can improve its ability to cross cell membranes and interact with biological targets. rsc.orgmdpi.com It is estimated that approximately 25% of pharmaceuticals and 30% of agrochemicals contain at least one fluorine atom, with the trifluoromethyl group being a prevalent feature. rsc.org In heterocyclic chemistry, the introduction of a -CF3 group can lead to compounds with improved efficacy, better pharmacokinetic profiles, and enhanced chemical stability. researchgate.net

Overview of 2 Iodo 6 Trifluoromethyl Pyrazine Within Pyrazine Chemistry

2-Iodo-6-(trifluoromethyl)pyrazine stands as a prime example of a strategically functionalized pyrazine (B50134). This compound combines the reactivity of an iodo-substituent with the unique properties imparted by a trifluoromethyl group. The iodine atom at the 2-position serves as an excellent leaving group in a variety of transition metal-catalyzed cross-coupling reactions, making it a valuable building block for the synthesis of more complex pyrazine derivatives. researchgate.net The trifluoromethyl group at the 6-position, with its strong electron-withdrawing nature, influences the reactivity of the pyrazine ring and can enhance the biological activity and metabolic stability of the final products. rsc.orgmdpi.com This dual functionalization makes this compound a highly versatile intermediate for the creation of novel compounds with potential applications in medicinal chemistry and materials science.

Chemical Profile of this compound

| Property | Value | Reference |

| Chemical Structure | I-c1nc(C(F)(F)F)ncc1 | |

| IUPAC Name | This compound | a2bchem.com |

| CAS Number | 141492-94-6 | a2bchem.comsinfoochem.comlookchem.comlookchem.com |

| Molecular Formula | C5H2F3IN2 | a2bchem.comsinfoochem.comlookchem.com |

| Molecular Weight | 273.98 g/mol | sinfoochem.com |

| Appearance | Detailed see specifications | lookchem.com |

| Purity | ≥99% | lookchem.com |

| Density | 2.084 g/cm³ | lookchem.com |

| Refractive Index | 1.525 | lookchem.com |

| SMILES | FC(c1cncc(n1)I)(F)F | a2bchem.com |

| MDL Number | MFCD11109811 | a2bchem.com |

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that typically involves the introduction of the trifluoromethyl group and the iodine atom onto a pyrazine precursor. While specific proprietary methods may vary, a general approach often starts with a commercially available pyrazine derivative.

One plausible synthetic route could involve the initial trifluoromethylation of a suitable pyrazine substrate. Various methods for introducing a trifluoromethyl group onto a heterocyclic ring have been developed, including the use of trifluoromethylating reagents such as trifluoromethyltrimethylsilane (TMSCF3) or Togni's reagent. nih.gov

Following the installation of the trifluoromethyl group, the next key step is the iodination of the pyrazine ring. Direct C-H iodination can be achieved using various iodinating agents, such as N-iodosuccinimide (NIS), often in the presence of a catalyst. beilstein-archives.org The regioselectivity of this reaction is crucial to obtain the desired 2-iodo isomer.

Alternatively, a precursor already bearing a different halogen, such as chlorine or bromine, at the 2-position could be converted to the corresponding iodo derivative through a halogen exchange reaction, for instance, a Finkelstein reaction.

Purification of the final product, this compound, is typically achieved through standard laboratory techniques such as column chromatography, recrystallization, or distillation to ensure high purity. lookchem.com

Spectroscopic and Analytical Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show two distinct signals for the two protons on the pyrazine ring. The chemical shifts and coupling constants of these protons would be influenced by the adjacent iodo and trifluoromethyl substituents.

¹⁹F NMR: The fluorine NMR spectrum would exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is characteristic of the -CF3 group attached to a pyrazine ring.

¹³C NMR: The carbon NMR spectrum would display five signals corresponding to the five carbon atoms in the molecule. The carbon atom attached to the iodine would show a characteristic upfield shift, while the carbon of the trifluoromethyl group would appear as a quartet due to coupling with the fluorine atoms.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C-F stretching vibrations of the trifluoromethyl group, typically in the region of 1100-1300 cm⁻¹. Vibrations associated with the pyrazine ring would also be present.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (273.98 g/mol ). The isotopic pattern of the molecular ion would be characteristic of a molecule containing one iodine atom. Fragmentation patterns would likely involve the loss of the iodine atom and the trifluoromethyl group.

Applications in Organic Synthesis

The unique combination of a reactive iodine atom and an electron-withdrawing trifluoromethyl group makes this compound a valuable and versatile building block in organic synthesis.

Applications in Organic Synthesis As a Building Block

Precursor for Complex Heterocyclic Systems

The presence of the highly reactive iodine atom on the pyrazine (B50134) ring makes 2-Iodo-6-(trifluoromethyl)pyrazine an excellent precursor for the synthesis of complex heterocyclic systems. The iodine atom can be readily displaced or participate in various cross-coupling reactions, allowing for the introduction of new substituents and the formation of fused ring systems.

One of the primary applications of this compound is in palladium-catalyzed cross-coupling reactions. For instance, in Suzuki-Miyaura coupling reactions, the iodo group can be coupled with a wide array of aryl or heteroaryl boronic acids or esters. This reaction facilitates the formation of a carbon-carbon bond, linking the pyrazine core to other aromatic systems. The general scheme for a Suzuki-Miyaura coupling involving this compound is depicted below:

A representative scheme of a Suzuki-Miyaura coupling reaction with this compound.

A representative scheme of a Suzuki-Miyaura coupling reaction with this compound.Similarly, Sonogashira coupling reactions can be employed to introduce alkynyl groups at the 2-position of the pyrazine ring. This is achieved by reacting this compound with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. The resulting alkynylpyrazines are versatile intermediates that can undergo further transformations, such as cyclization reactions, to form fused heterocyclic systems like furopyrazines or thienopyrazines.

The trifluoromethyl group on the pyrazine ring also plays a crucial role. Its strong electron-withdrawing nature activates the pyrazine ring towards nucleophilic aromatic substitution, although the reactivity of the iodo-group in cross-coupling reactions is generally more pronounced. This electronic property can influence the regioselectivity and efficiency of subsequent synthetic steps.

Role in Sequential Derivatization Strategies

The distinct reactivity of the iodo and trifluoromethyl groups on the pyrazine ring allows for the implementation of sequential derivatization strategies. This approach involves the selective transformation of one functional group while leaving the other intact for subsequent reactions, providing a pathway to highly functionalized and complex molecules from a single starting material.

A common strategy involves first utilizing the reactivity of the iodo group in a cross-coupling reaction, as described previously. For example, a Suzuki or Sonogashira coupling can be performed to introduce a new substituent at the 2-position. The resulting 2-substituted-6-(trifluoromethyl)pyrazine can then undergo further modifications. While the trifluoromethyl group is generally stable, the pyrazine ring itself can be subject to further functionalization, such as C-H activation or nucleophilic addition, under specific conditions.

The following table illustrates a hypothetical sequential derivatization of this compound:

| Step | Reaction Type | Reagents and Conditions | Product |

| 1 | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 2-Aryl-6-(trifluoromethyl)pyrazine |

| 2 | Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 2-Aryl-6-(amino)pyrazine (hypothetical, requires activation of CF3 or C-H) |

| 3 | Reduction of Pyrazine Ring | H₂, catalyst | Substituted piperazine derivative |

This step-wise approach is highly valuable in combinatorial chemistry and drug discovery, where the systematic modification of a core scaffold is necessary to explore structure-activity relationships.

Intermediates for Fluorinated and Iodinated Compounds

This compound serves as a crucial intermediate for the synthesis of a variety of other fluorinated and iodinated compounds. The trifluoromethyl group is a key pharmacophore in many biologically active molecules due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. Therefore, using this compound as a starting material ensures the incorporation of this important functional group from the outset.

Furthermore, the iodo-substituent can be retained in the final product to serve as a handle for radio-labeling studies or to act as a heavy atom for X-ray crystallography. Alternatively, the iodine can be replaced with other functional groups through reactions such as halogen-lithium exchange followed by quenching with an electrophile, or through various transition metal-catalyzed reactions.

The versatility of this compound as a building block is evident in its potential to be transformed into a wide range of derivatives. The following table summarizes some potential transformations to generate other fluorinated and iodinated intermediates:

| Transformation | Reagents | Resulting Compound Class |

| Heck Reaction | Alkene, Pd catalyst, base | 2-Alkenyl-6-(trifluoromethyl)pyrazines |

| Stille Coupling | Organostannane, Pd catalyst | 2-Substituted-6-(trifluoromethyl)pyrazines |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 2-Amino-6-(trifluoromethyl)pyrazines |

| Halogen Exchange | Fluorinating agent | 2-Fluoro-6-(trifluoromethyl)pyrazine |

Applications in Medicinal Chemistry and Biological Activity

Development of Pyrazine-Based Pharmacophores

The pyrazine (B50134) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacophores with a wide range of biological activities. The introduction of an iodine atom and a trifluoromethyl group, as seen in 2-Iodo-6-(trifluoromethyl)pyrazine, offers medicinal chemists several advantages. The iodine atom can be readily displaced or used in cross-coupling reactions, allowing for the facile introduction of various substituents to explore the chemical space around the pyrazine core. The trifluoromethyl group is a well-known bioisostere for a methyl group and can significantly enhance metabolic stability, binding affinity, and cell permeability of a molecule.

While direct studies on the pharmacophore development of this compound are not extensively detailed in publicly available literature, the broader class of pyrazine derivatives has been a subject of intense research. For instance, various 2,6-disubstituted pyrazine derivatives have been synthesized and evaluated for their potential as therapeutic agents, demonstrating the versatility of this scaffold in medicinal chemistry.

Anti-Tubercular Agent Research and Development

Tuberculosis (TB) remains a major global health threat, and the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new anti-tubercular agents. Pyrazinamide, a pyrazine carboxamide, is a first-line anti-TB drug, which has spurred significant interest in the development of other pyrazine-containing compounds as potential anti-tuberculars.

Structure-Activity Relationship (SAR) Studies of Pyrazine Carboxamide Derivatives

Structure-activity relationship (SAR) studies of pyrazine carboxamide derivatives have provided valuable insights into the structural requirements for anti-tubercular activity. Research has shown that substitution on the pyrazine ring can significantly modulate the antimycobacterial potency. While specific SAR studies starting from this compound are not widely reported, related studies on N-phenylpyrazine-2-carboxamides have highlighted the importance of substituents on both the pyrazine and phenyl rings. For example, the presence of a trifluoromethyl group on the phenyl ring of N-phenylpyrazine-2-carboxamide has been shown to result in potent anti-tubercular activity. This suggests that the trifluoromethyl group in this compound could be a beneficial feature in the design of new anti-TB agents.

Evaluation of Antimycobacterial Activity

The evaluation of pyrazine derivatives for antimycobacterial activity is a crucial step in the drug discovery process. Various assays are used to determine the minimum inhibitory concentration (MIC) of these compounds against different strains of Mycobacterium tuberculosis. While there is no direct evidence in the available literature of the antimycobacterial evaluation of derivatives synthesized from this compound, the general class of pyrazine carboxamides has been extensively studied. These studies have identified several compounds with promising activity, underscoring the potential of the pyrazine scaffold in the development of new anti-tubercular drugs.

Antimalarial Drug Discovery Efforts

The fight against malaria, another devastating global disease, has also benefited from the exploration of pyrazine-based compounds. The pyrazine scaffold is present in several molecules that have been investigated for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

The trifluoromethyl group, a key feature of this compound, has been shown to be advantageous in some antimalarial drug candidates. While direct antimalarial studies involving derivatives of this compound are not prominent in the literature, the known benefits of the trifluoromethyl group in other antimalarial compounds suggest that it could be a valuable component in the design of new agents in this therapeutic area.

Inhibition of Protein Kinases

Protein kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. As a result, protein kinase inhibitors are a major focus of drug discovery efforts. The pyrazine scaffold has been utilized in the development of several potent and selective kinase inhibitors.

Although there are no specific reports on protein kinase inhibitors derived directly from this compound, the broader class of 2,6-disubstituted pyrazines has been investigated for this purpose. These studies have led to the discovery of inhibitors of various kinases, including casein kinase 2 (CK2) and spleen tyrosine kinase (Syk). The adaptability of the pyrazine ring for substitution makes it a suitable template for designing kinase inhibitors with specific target profiles.

Mitochondrial Uncoupler Research

Mitochondrial uncouplers are molecules that can dissipate the proton gradient across the inner mitochondrial membrane, leading to a range of cellular effects. This property has been explored for various therapeutic applications. A search of the available scientific literature did not yield any studies on the use of this compound or its derivatives in the context of mitochondrial uncoupler research. This suggests that this particular area of investigation has not been a focus for compounds based on this scaffold.

Anticancer Auxiliary Medicines and Antiproliferative Activity

There is no direct, publicly available scientific evidence to suggest that this compound has been investigated as an anticancer auxiliary medicine or for its antiproliferative activity.

Research into related structures offers some context. For instance, various derivatives of pyrazine have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines. nih.govnih.gov Studies on trifluoromethylpyridine derivatives have also shown promising growth inhibition activity in human cancer cell lines. nih.gov However, these findings are for structurally distinct compounds and cannot be directly extrapolated to this compound. The core of drug discovery and development relies on specific structure-activity relationships, and without dedicated studies on this particular compound, any claims regarding its anticancer potential would be purely speculative.

Design of Receptor Ligands and Inhibitors (e.g., DDR1 and DDR2)

Similarly, a thorough search of the scientific literature does not reveal any studies where this compound has been specifically designed, synthesized, or evaluated as a ligand or inhibitor for the Discoidin Domain Receptors, DDR1 and DDR2.

The DDRs are recognized as important targets in oncology and inflammatory diseases, and numerous small molecule inhibitors have been developed. nih.govresearchgate.netresearchgate.netnih.gov These inhibitors often feature heterocyclic scaffolds, including pyrazine and pyrimidine (B1678525) cores, which can mimic the hinge-binding interactions of ATP in the kinase domain. However, the existing literature on DDR1 and DDR2 inhibitors does not mention this compound as a key intermediate or a final compound in these studies. The development of kinase inhibitors is a highly specific field, where even minor structural modifications can drastically alter binding affinity and selectivity. Without experimental data, it is not possible to ascertain the potential of this compound as a DDR1/DDR2 inhibitor.

Potential in Advanced Materials Science

Precursors for Electronic Materials (e.g., OLEDs, Semiconductors)

Pyrazine-based molecules have been investigated for their applications in electronic materials. The electron-deficient nature of the pyrazine (B50134) ring, further enhanced by the trifluoromethyl group, can be beneficial for creating n-type organic semiconductors. The iodo-substituent allows for the extension of the conjugated system through cross-coupling reactions, a key strategy in tuning the electronic and photophysical properties of materials for applications in Organic Light-Emitting Diodes (OLEDs) and other electronic devices.

Components in Organic Frameworks (e.g., COFs, MOFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are porous materials with applications in gas storage, separation, and catalysis. nih.gov The pyrazine nitrogen atoms can act as coordination sites for metal ions in the formation of MOFs. nih.gov The ability to functionalize the pyrazine ring of 2-Iodo-6-(trifluoromethyl)pyrazine via cross-coupling reactions before or after framework assembly offers a pathway to tailor the properties of these materials.

Applications in Photonic and Solar Cell Materials

The design of new materials for photonics and solar cells often relies on the precise control of electronic properties and molecular architecture. The combination of the pyrazine core, the electron-withdrawing trifluoromethyl group, and the reactive iodine handle in this compound makes it a potentially useful synthon for creating novel chromophores and sensitizers for dye-sensitized solar cells or other photovoltaic applications.

Emerging Research Areas and Future Perspectives

Chemo- and Regioselective Functionalization Strategies

The iodine atom in 2-Iodo-6-(trifluoromethyl)pyrazine is a key handle for introducing molecular diversity. Future research will continue to focus on developing highly selective methods to modify this position. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the iodo-position. rsc.org The challenge lies in achieving high yields and selectivity in the presence of the electronically demanding pyrazine (B50134) ring and the trifluoromethyl group.

A significant area of development will be the direct C-H activation of the pyrazine ring. While the iodine provides a reactive site, methods that can selectively functionalize the other C-H positions of the pyrazine core would open up new avenues for creating complex molecules. For instance, palladium-catalyzed direct arylation has been used for the regioselective functionalization of pyrazine N-oxides. rsc.org

Furthermore, tandem reaction sequences, where multiple transformations occur in a single pot, will be crucial. For example, a post-Ugi cyclization followed by a gold(I)-catalyzed annulation has been used to create functionalized pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones. nih.gov Similar strategies could be envisioned starting from this compound to build intricate heterocyclic systems.

| Functionalization Strategy | Potential Reaction | Expected Outcome |

| Cross-Coupling | Suzuki, Stille, Heck, Sonogashira | Formation of new C-C or C-heteroatom bonds at the iodo-position. |

| C-H Activation | Palladium-catalyzed direct arylation | Selective functionalization of other C-H positions on the pyrazine ring. |

| Tandem Reactions | Post-Ugi cyclization/annulation | Rapid construction of complex fused heterocyclic systems. |

Sustainable Synthesis and Green Chemistry Approaches

The synthesis of this compound and its derivatives is an area where green chemistry principles can be increasingly applied. Traditional synthetic methods often involve harsh reagents and generate significant waste. Future research will likely focus on developing more environmentally friendly processes.

This includes the use of greener solvents, developing catalytic reactions that minimize waste, and exploring flow chemistry. Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch, can offer improved safety, efficiency, and scalability. The use of mechanochemistry, where reactions are induced by mechanical force, could also provide a solvent-free alternative for some synthetic steps.

Advanced Computational Modeling for Property Prediction and Drug Design

Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound, computational models can be used to predict a wide range of properties, from its reactivity in chemical transformations to its potential biological activity.

Density Functional Theory (DFT) calculations can provide insights into the electronic structure of the molecule, helping to rationalize its reactivity and guide the design of new reactions. Molecular docking simulations can be used to predict how derivatives of this compound might bind to biological targets, such as enzymes or receptors. This in silico screening can help to prioritize compounds for synthesis and biological testing, saving time and resources in the drug discovery process.

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Reaction mechanism studies | Electronic structure, reaction energies, transition states. |

| Molecular Docking | Virtual screening for drug discovery | Binding affinity and mode to biological targets. |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity | Correlation of molecular structure with biological effect. |

Exploration of Novel Biological Targets and Therapeutic Applications

Pyrazine derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and antifungal properties. mdpi.com The unique combination of the trifluoromethyl group and the iodine atom in this compound makes it an attractive scaffold for the development of new therapeutic agents.

Future research will involve screening libraries of compounds derived from this compound against a diverse range of biological targets. This could lead to the discovery of novel drug candidates for various diseases. For instance, in the context of triple-negative breast cancer, targeting specific signaling pathways like the MEK or TGF-β pathways has shown promise. nih.gov Derivatives of this compound could be designed to modulate these or other critical cellular pathways.

Development of Pyrazine-Based Catalysts or Ligands

The nitrogen atoms in the pyrazine ring make it an excellent ligand for coordinating to metal centers. This property can be exploited to develop new catalysts for a variety of chemical transformations. Pyrazine-based pincer ligands, for example, have been used in iron complexes for the catalytic hydrogenation of carbon dioxide. acs.org

By strategically functionalizing this compound, it may be possible to create novel ligands with unique electronic and steric properties. These ligands could then be used to develop highly efficient and selective catalysts for important industrial processes. The coordination chemistry of pyrazoles, which are also nitrogen-containing heterocycles, has been extensively studied and provides a rich source of inspiration for the design of new pyrazine-based ligands. nih.gov The development of coordination polymers using pyrazine as a ligand has also shown promise in areas like gas adsorption. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.